3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-methylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-methylbenzamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-3-formyl-6-methylquinoline.
Formation of Intermediate: The intermediate 2-chloro-3-(chloromethyl)-6-methylquinoline is then synthesized by reacting 2-chloro-3-(hydroxymethyl)-6-methylquinoline with thionyl chloride (SOCl2) in dry benzene under reflux conditions.
Final Compound Synthesis: The final step involves the nucleophilic substitution of 2-chloro-3-(chloromethyl)-6-methylquinoline with N-methylbenzamide in the presence of triethylamine (TEA) as a base in absolute ethanol.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(chloromethyl)-6-methylquinoline: An intermediate in the synthesis of the target compound.
N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline: A related quinoline derivative with similar pharmacological properties.
Uniqueness
3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a benzamide moiety enhances its potential as a versatile compound in various scientific applications .
Properties
IUPAC Name |
3-chloro-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-6-7-17-14(8-12)9-15(18(23)21-17)11-22(2)19(24)13-4-3-5-16(20)10-13/h3-10H,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPZIQGDYKHRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.